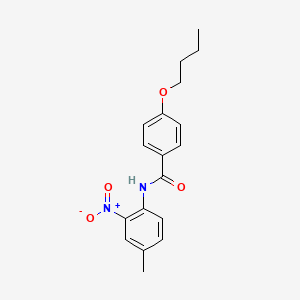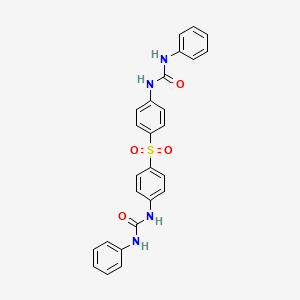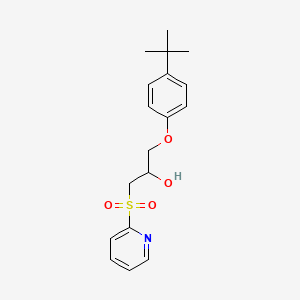
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol involves the inhibition of EGFR. EGFR is a receptor that is overexpressed in many types of cancer cells and plays a key role in the growth and proliferation of these cells. By inhibiting the activity of EGFR, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol have been extensively studied. This compound has been shown to inhibit the activity of EGFR, which leads to the inhibition of cell growth and proliferation. Additionally, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol in lab experiments include its potent inhibitory activity against EGFR and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Studies to investigate the potential use of this compound in combination with other anticancer drugs.
3. Development of new synthetic methods for the production of this compound.
4. Studies to investigate the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of this compound as a diagnostic tool for the detection of EGFR overexpression in cancer cells.
Métodos De Síntesis
The synthesis of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol involves several steps. The initial step involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. This compound is then reacted with hydrazine hydrate to form 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene hydrazide. The final step involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene hydrazide with 2-iodo-6-methoxyphenol to form 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol.
Aplicaciones Científicas De Investigación
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells by blocking the activity of EGFR. This compound has been tested in various cancer cell lines and has shown promising results in inhibiting the growth of several types of cancer, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-23-15-9-11(8-12(19)17(15)22)18-20-13-6-2-4-10-5-3-7-14(21-18)16(10)13/h2-9,18,20-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHODWMNSBWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)



![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)


![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967304.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)